4-Ethyl-1-hexene

Description

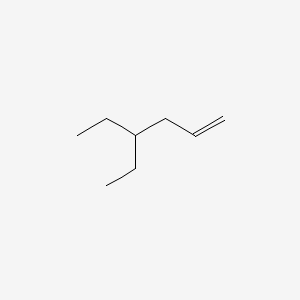

4-Ethyl-1-hexene (CAS RN: 16746-85-3) is an alpha monoolefin with the molecular formula C₈H₁₆ and an average molecular mass of 112.216 g/mol . Its structure features a terminal double bond at the 1-position and an ethyl substituent at the 4-position of a six-carbon chain. Key physical properties include a boiling point of 112.4°C, density of 0.719 g/cm³, and a flash point of 15.5°C, indicating moderate flammability . The compound is utilized in industrial applications, such as rubber blends, due to its reactivity as a monoolefin .

Properties

IUPAC Name |

4-ethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMUAJRVOWSBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937334 | |

| Record name | 4-Ethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1-Hexene, 4-ethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16746-85-3 | |

| Record name | 4-Ethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexene, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016746853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-1-hexene can be synthesized through the trimerization of ethylene. This process involves the use of chromium-based catalysts under specific conditions of temperature and pressure. The reaction typically occurs at temperatures around 100-120°C and ethylene pressures of 50-100 atm . The catalytic system’s composition, including the presence of hydrogen, significantly affects the reaction kinetics and product distribution .

Industrial Production Methods: The industrial production of this compound primarily involves the ethylene trimerization method. This method is preferred due to its high selectivity towards 1-hexene compared to traditional ethylene oligomerization methods . Chevron Phillips’ ethylene trimerization technology is one of the dominant technologies used in the production of 1-hexene .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-hexene undergoes various chemical reactions, including:

Oxidation: This reaction can produce epoxides or diols, depending on the oxidizing agent used.

Reduction: Hydrogenation of this compound can yield 4-ethylhexane.

Substitution: Electrophilic addition reactions, such as the addition of sulfuric acid, can produce alkyl hydrogensulfates.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids for epoxidation.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Concentrated sulfuric acid at low temperatures.

Major Products:

Oxidation: Epoxides and diols.

Reduction: 4-Ethylhexane.

Substitution: Alkyl hydrogensulfates.

Scientific Research Applications

4-Ethyl-1-hexene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile (e.g., sulfuric acid) to form a carbocation intermediate, which then reacts further to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 4-ethyl-1-hexene with analogous monoolefins, focusing on molecular properties, reactivity, and industrial relevance.

Table 1: Comparative Data for this compound and Related Monoolefins

*Estimated based on homologous series.

Structural and Physical Property Analysis

- Branching and Chain Length: this compound’s ethyl group increases steric hindrance compared to 4-methyl-1-hexene, slightly elevating its boiling point and density . Longer-chain analogs like 2-nonene (C₉H₁₈) exhibit higher boiling points and densities due to increased van der Waals interactions .

- Reactivity: Terminal alkenes (e.g., 1-heptene, this compound) are more reactive in polymerization than internal alkenes (e.g., 3-hexene) due to accessible double bonds .

Key Research Findings

- Toxicological Impact : this compound’s metabolic byproducts form adducts with protoporphyrin IX, leading to hepatic porphyrin accumulation and cytochrome P-450 inactivation—a mechanism absent in ethylene or simpler olefins .

- Performance in Blends : Monsanto Company patents highlight this compound’s superior performance in rubber formulations compared to branched analogs like 5-methyl-1-hexene, attributed to optimal chain length and branching .

Biological Activity

4-Ethyl-1-hexene, a branched-chain alkene with the molecular formula , is recognized for its potential applications in various chemical and biological fields. Its unique structure, characterized by an ethyl group at the 4-position of the hexene chain, influences its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its metabolic pathways, potential therapeutic applications, and toxicity profiles.

This compound is a colorless liquid that exhibits typical alkene reactivity, including:

- Electrophilic Addition : The double bond can react with electrophiles, leading to various derivatives.

- Oxidation : Can yield epoxides or diols depending on the oxidizing agents used.

- Reduction : Hydrogenation can convert it to 4-ethylhexane.

Metabolic Pathways

Research indicates that this compound may act as a metabolite in certain biological pathways. It can undergo various transformations in biological systems, which may lead to both beneficial and adverse effects.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study highlighted the potential antimicrobial properties of alkenes, including this compound. The compound demonstrated inhibitory effects against several bacterial strains when tested in vitro. This suggests that it could be explored as a natural preservative or antimicrobial agent in food and pharmaceutical applications.

-

Toxicological Studies :

- Toxicity assessments have shown that this compound exhibits moderate toxicity in certain animal models. The compound's effects on liver enzymes indicate potential hepatotoxicity at high concentrations, necessitating further investigation into safe exposure levels.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggest that this compound is absorbed efficiently when introduced into biological systems, following the principles outlined by Lipinski's Rule of Five. This characteristic makes it a candidate for drug formulation studies.

Data Table: Biological Activity Summary

The biological activity of this compound is primarily attributed to its double bond, which allows it to interact with various biological molecules. For instance:

- In antimicrobial action, the double bond may react with nucleophiles in microbial cells, disrupting cellular integrity.

- In metabolic pathways, it may be converted into reactive intermediates that can influence cellular signaling or induce stress responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.